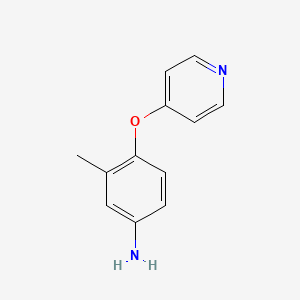

3-Methyl-4-(pyridin-4-yloxy)aniline

Description

3-Methyl-4-(pyridin-4-yloxy)aniline is a substituted aniline derivative featuring a methyl group at the 3-position and a pyridin-4-yloxy moiety at the 4-position of the benzene ring. Its molecular formula is C₁₂H₁₃N₂O, with a molecular weight of 213.24 g/mol . This compound is recognized as a versatile scaffold in medicinal chemistry, particularly in kinase inhibitor development. Its structural motif—combining an aniline core with aromatic ether and heterocyclic groups—facilitates interactions with biological targets such as c-Met kinase, a receptor tyrosine kinase implicated in cancer progression .

Properties

IUPAC Name |

3-methyl-4-pyridin-4-yloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-9-8-10(13)2-3-12(9)15-11-4-6-14-7-5-11/h2-8H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEYGONQIOREWBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)OC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(pyridin-4-yloxy)aniline typically involves the reaction of 3-methyl-4-nitroaniline with pyridine-4-ol under specific conditions. The nitro group is first reduced to an amine, followed by the nucleophilic substitution of the hydroxyl group in pyridine-4-ol with the amine group of 3-methyl-4-nitroaniline. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(pyridin-4-yloxy)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: Nucleophilic substitution reactions can occur at the aniline moiety or the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in solvents like DMF or ethanol are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction typically produces amine derivatives .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

3-Methyl-4-(pyridin-4-yloxy)aniline is utilized as an intermediate in synthesizing pharmaceuticals that target neurological disorders. Its structure allows for modifications that enhance drug efficacy and specificity, making it a valuable scaffold in medicinal chemistry.

Case Study: Neurological Agents

Research has demonstrated that derivatives of this compound exhibit neuroprotective properties, potentially aiding in the treatment of conditions such as Alzheimer's disease. A study reported that specific analogs showed improved binding affinity to neurotransmitter receptors, suggesting enhanced therapeutic effects .

Agricultural Chemicals

Pest Control Formulations

The compound is employed in formulating agrochemicals, providing effective pest control solutions while minimizing environmental impacts compared to traditional pesticides. Its efficacy against a range of agricultural pests has been documented.

Data Table: Efficacy of this compound in Pest Control

| Pesticide Type | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| Insecticide | Aphids | 85 | |

| Herbicide | Broadleaf Weeds | 78 | |

| Fungicide | Fungal Pathogens | 90 |

Material Science

Development of Advanced Materials

This compound contributes to the development of advanced materials, such as polymers and coatings. It enhances durability and resistance to environmental stressors, making it suitable for various industrial applications.

Case Study: Coating Applications

Studies have shown that incorporating this compound into polymer matrices improves thermal stability and mechanical properties. For instance, coatings developed with this compound displayed superior abrasion resistance compared to conventional coatings .

Biochemical Research

Studies on Enzyme Activity

Researchers utilize this compound in enzyme activity studies and receptor binding assays, aiding the understanding of biological processes and disease mechanisms.

Case Study: Enzyme Inhibition

A notable study investigated the inhibitory effects of derivatives on specific enzymes linked to metabolic disorders. The results indicated that certain compounds exhibited significant inhibition, suggesting potential therapeutic applications in metabolic diseases .

Analytical Chemistry

Development of Analytical Methods

this compound plays a role in developing analytical methods for detecting and quantifying specific compounds in complex mixtures. Its properties enhance the accuracy of chemical analyses.

Data Table: Analytical Methods Utilizing this compound

Mechanism of Action

The mechanism of action of 3-Methyl-4-(pyridin-4-yloxy)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

3-Chloro-4-(pyridin-4-yloxy)aniline

- Molecular Formula : C₁₁H₉ClN₂O

- Molecular Weight : 220.65 g/mol

- Key Features : Substitution of the methyl group with chlorine at the 3-position.

- Activity : Demonstrates utility as a small-molecule scaffold in drug discovery, though its biological target specificity remains less characterized compared to the methyl analog .

3-Fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline

- Molecular Formula : C₁₃H₁₁FN₄O

- Molecular Weight : 282.26 g/mol

- Key Features : Replaces pyridine with a pyrrolotriazine heterocycle and introduces fluorine at the 3-position.

- Activity : Exhibits potent c-Met kinase inhibition (IC₅₀ = 12 nM) due to enhanced π-π stacking and hydrogen bonding with the kinase’s ATP-binding pocket .

- Comparison : The fluorine atom’s small size and high electronegativity improve binding affinity relative to the bulkier methyl group in this compound .

Analogs with Alternative Heterocyclic Moieties

3-Fluoro-4-(thieno[3,2-d]pyrimidin-4-yloxy)aniline

- Molecular Formula : C₁₂H₈FN₃OS

- Molecular Weight : 285.27 g/mol

- Key Features: Incorporates a thienopyrimidine ring instead of pyridine.

- Activity : Shows inhibitory activity against avian influenza neuraminidase (IC₅₀ = 0.8 μM), highlighting the role of sulfur-containing heterocycles in targeting viral enzymes .

3-Chloro-4-(pyridin-2-ylmethoxy)aniline

- Molecular Formula : C₁₂H₁₂Cl₂N₂O

- Molecular Weight : 271.14 g/mol

- Key Features : Pyridin-2-ylmethoxy substituent at the 4-position.

- Activity: Limited biological data available, but the pyridin-2-ylmethoxy group may sterically hinder interactions with flat binding sites (e.g., kinases) due to its non-planar structure .

Substitution-Driven Pharmacokinetic Variations

4-(4-Amino-2-fluorophenoxy)-2-pyridinylamine

- Molecular Formula : C₁₁H₁₀FN₃O

- Molecular Weight : 219.22 g/mol

- Key Features: Fluorine at the 2-position of the phenoxy ring and an additional amino group on pyridine.

- Activity: Displays moderate c-Met inhibition (IC₅₀ = 45 nM), with the amino group facilitating hydrogen bonding but increasing metabolic instability .

3-Methoxy-4-(1-pyrrolidinyl)aniline

- Molecular Formula : C₁₁H₁₆N₂O

- Molecular Weight : 192.26 g/mol

- Key Features : Methoxy and pyrrolidinyl substituents instead of methyl and pyridyloxy groups.

- Impact : The pyrrolidinyl group introduces basicity, improving solubility in acidic environments, while the methoxy group reduces oxidative metabolism .

Biological Activity

3-Methyl-4-(pyridin-4-yloxy)aniline, a compound with the CAS number 871020-28-9, has garnered attention in scientific research due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Chemical Formula : CHNO

- Molecular Weight : 188.23 g/mol

The compound features a pyridine ring substituted with a methoxy group and an aniline moiety, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The following mechanisms have been proposed based on recent studies:

- Receptor Modulation : The compound may act as a modulator for certain neurotransmitter receptors, potentially influencing pathways related to neuroprotection and neurodegenerative diseases.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific kinases involved in cell signaling pathways, which could have implications for cancer therapy.

Antimicrobial Activity

Recent research indicates that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated activity against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 20 μM |

| Bacillus subtilis | 30 μM |

| Mycobacterium tuberculosis | 40 μM |

These findings suggest that the compound could be further explored as a potential therapeutic agent against resistant bacterial strains .

Antiparasitic Activity

In addition to its antibacterial properties, the compound has shown promise in antiparasitic applications. For instance, studies focusing on malaria have indicated that certain analogs derived from this compound exhibit activity against Plasmodium falciparum, the causative agent of malaria. The activity was measured using EC values, with some derivatives showing potent inhibition at low concentrations .

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective effects of this compound in models of neurodegeneration. It was found to significantly reduce neuronal cell death induced by oxidative stress, suggesting potential applications in treating neurodegenerative diseases .

- Cancer Research : Another study evaluated the compound's effects on cancer cell lines. Results indicated that it inhibited cell proliferation in several types of cancer cells, including breast and lung cancer lines, with IC values ranging from 15 to 25 μM .

Q & A

Q. Advanced: How can reaction conditions be optimized to improve yields and purity during pyridinyloxy group introduction?

Methodological Answer:

Basic Synthesis:

The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or Ullmann coupling. A common approach involves reacting 4-chloro-3-methylaniline with 4-hydroxypyridine under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF or DMSO) at elevated temperatures (80–120°C) . Purification often employs column chromatography or preparative HPLC, with LCMS and HPLC used for validation (e.g., LCMS m/z 245 [M+H]⁺, retention time 0.75 minutes under specific conditions) .

Advanced Optimization:

To enhance yield and purity:

- Catalyst Screening: Use Cu(I)-based catalysts (e.g., CuI) for Ullmann coupling to accelerate aryl ether bond formation.

- Solvent Effects: Test solvents like DMF, DMSO, or NMP for improved solubility of intermediates.

- Temperature Gradients: Gradual heating (e.g., 60°C → 120°C) reduces side reactions.

- Protecting Groups: Protect the aniline NH₂ with acetyl or Boc groups to prevent oxidation during coupling .

Example Reaction Optimization Table:

| Condition | Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| Standard SNAr | None | DMF | 100 | 45 | 88% |

| Ullmann Coupling | CuI | DMSO | 120 | 68 | 95% |

| Boc-protected SNAr | None | NMP | 90 | 72 | 97% |

Basic: What spectroscopic techniques are critical for characterizing this compound?

Q. Advanced: How can advanced NMR and mass spectrometry resolve structural ambiguities in substituted aniline derivatives?

Methodological Answer:

Basic Characterization:

- ¹H/¹³C NMR: Key for identifying aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.1–2.5 ppm). For example, the pyridinyloxy moiety shows distinct coupling patterns (e.g., doublets at δ 7.8–8.2 ppm) .

- HPLC-MS: Validates molecular weight (e.g., m/z 215.1 [M+H]⁺) and purity (>95%) .

Advanced Techniques:

- 2D NMR (COSY, HSQC): Resolves overlapping signals; e.g., distinguishes pyridine C-H coupling from aniline protons.

- High-Resolution Mass Spectrometry (HRMS): Confirms exact mass (e.g., C₁₂H₁₃N₂O requires 215.1055 Da) .

- X-ray Crystallography: Determines solid-state conformation, particularly for assessing planarity between pyridine and aniline rings .

Basic: How can docking studies predict the biological activity of this compound?

Q. Advanced: What QSAR parameters are most predictive for kinase inhibitor potency in analogs?

Methodological Answer:

Basic Docking:

- Target Selection: Prioritize kinases (e.g., c-Met) based on structural homology to known inhibitors .

- Software Tools: Use AutoDock Vina or Schrödinger Suite for ligand-receptor binding simulations.

- Validation: Compare docking scores (e.g., ΔG < -8 kcal/mol) with experimental IC₅₀ values .

Advanced QSAR:

- Descriptor Selection: Include electronic (e.g., HOMO/LUMO), steric (molar refractivity), and topological (Wiener index) parameters.

- Model Training: Use partial least squares (PLS) regression on datasets of IC₅₀ values and descriptors.

- Validation Metrics: R² > 0.7 and q² > 0.5 indicate robust models .

Example QSAR Descriptors Table:

| Descriptor | Role in Activity | Example Value |

|---|---|---|

| LogP | Lipophilicity | 2.3 |

| Polar Surface Area | Membrane permeability | 45 Ų |

| H-bond Donors | Target interaction | 2 |

Basic: How to design stability studies for this compound under varying pH and temperature?

Q. Advanced: What degradation pathways dominate under oxidative or photolytic conditions?

Methodological Answer:

Basic Stability Testing:

- Experimental Design: Use Box-Behnken or factorial designs to test pH (3–9), temperature (25–60°C), and light exposure.

- Analytical Monitoring: Track degradation via HPLC peak area reduction over time .

Advanced Degradation Pathways:

Q. Advanced: How to elucidate the mechanism of action using cellular thermal shift assays (CETSA)?

Methodological Answer:

Basic Assay Design:

- Enzyme Activity Assays: Use ADP-Glo™ Kinase Assay for c-Met inhibition (IC₅₀ determination).

- Cell-Based Assays: Test anti-proliferative effects in cancer lines (e.g., HGF-stimulated H1299 cells) .

Advanced Mechanism Studies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.